molecular formula C14H25NO3 B1498109 tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate CAS No. 1148130-16-8

tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1498109
CAS No.: 1148130-16-8
M. Wt: 255.35 g/mol
InChI Key: PRRQDRLRMZGMRO-UHFFFAOYSA-N
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Description

Tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H25NO3 and its molecular weight is 255.35 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate (CAS Number: 1003843-30-8) is a chemical compound that has garnered attention for its potential biological activities. This compound features a piperidine ring with tert-butyl and diethyl substituents, along with a ketone functional group, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

  • Molecular Formula : C₁₄H₂₅NO₃
  • Molecular Weight : 255.35 g/mol
  • Structure : The compound's structure includes a piperidine ring, which is known for its versatility in biological applications.

Biological Activity

Research on similar compounds indicates that this compound may exhibit various biological activities, including:

  • Anticancer Activity : Compounds with similar piperidine structures have shown significant cytotoxic effects against various cancer cell lines. For instance, related oxopiperidine derivatives have been reported to inhibit cancer cell growth with IC50 values ranging from 25 to 440 nM against different cancer types .
  • Mechanism of Action : The mechanism of action for compounds in this class often involves interaction with tubulin, leading to inhibition of microtubule polymerization. This action can induce apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluating the antiproliferative effects of piperidine derivatives demonstrated that certain compounds induced apoptosis in cancer cell lines such as K562 and HeLa. The tested compounds exhibited selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC) .
  • Synthesis and Evaluation :
    • The synthesis of this compound can be achieved through various methods that enhance its lipophilicity and reactivity, making it suitable for further modifications . These modifications could lead to the development of new therapeutic agents.
  • Comparative Analysis :
    • Comparative studies highlight the biological profile of oxopiperidine derivatives against established anticancer agents. For example, compounds that bind to the colchicine site on tubulin have shown promising results in inhibiting cell proliferation .

Data Table: Biological Activity Overview

Compound IC50 (nM) Target Effect
This compoundTBDTubulinAntiproliferative
Related oxopiperidine derivative25 - 440Various cancer cell linesInduces apoptosis
Control compound (e.g., CA-4)<20TubulinStrong inhibition

Scientific Research Applications

Organic Synthesis

tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its chiral nature is particularly valuable for asymmetric synthesis, allowing for the creation of enantiomerically pure compounds.

Case Study : In a study focused on the synthesis of spirorifamycins (antibiotics), this compound was utilized as a precursor in several chemical reactions, demonstrating its utility in pharmaceutical chemistry.

Medicinal Chemistry

The compound has potential applications in drug development due to its ability to act as a precursor for various pharmaceutical agents. Its derivatives may exhibit therapeutic properties relevant to treating diseases such as diabetes and hyperlipidemia.

Case Study : Research has indicated that derivatives of tert-butyl 2,6-diethyl-4-oxopiperidine have shown enzyme inhibition properties, which are crucial for developing drugs targeting metabolic pathways .

Biological Research

In biological contexts, this compound can be used to study enzyme interactions and receptor binding due to its structural characteristics. It serves as a model compound for understanding similar molecules' behavior in biological systems.

Example Application : The compound's ability to modulate biochemical pathways can lead to diverse biological effects, making it an interesting subject for further research in pharmacology.

Industrial Applications

In the industrial sector, this compound is employed in producing specialty chemicals and materials. Its unique properties allow it to be used in polymer synthesis and material science.

Table 2: Industrial Applications of this compound

Application AreaDescription
Specialty ChemicalsUsed in the production of various specialty chemicals.
Polymer SynthesisActs as a precursor in synthesizing polymers with unique properties.
Material ScienceUtilized for developing new materials with specific characteristics.

Properties

IUPAC Name

tert-butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-6-10-8-12(16)9-11(7-2)15(10)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRQDRLRMZGMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)CC(N1C(=O)OC(C)(C)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659455
Record name tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148130-16-8
Record name tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To CuI (0.82 mmol, 156 mg) in a flask purged with N2 is added 1.00 M tetrahydrofuran solution of EtMgBr (0.82 mmol, 0.82 ml) at −78° C. After stirring the suspension for 30 min, BF3.Et2O (0.41 mmol, 57.9 mg) is added and stirred for 10 min at the same temperature. To the suspension is added tetrahydrofuran solution (3.3 mL) of 2-ethyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (0.41 mmol, 92.7 mg) at −78° C., then the mixture is allowed to stir for 1.5 hours and then allow to stir at −40° C. for 2 hours. The mixture is warmed to room temperature and quenched with saturated aqueous NH4Cl and extracted with EtOAc. The combined organic layers are washed with brine, dried over MgSO4, filtered, concentrated under reduced pressure, and purified by silica gel column chromatography (eluent: hexane/EtOAc=10/1) and separated the cis and trans isomers of racemic 2,6-diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (50 mg, 50%); ESI-MS m/z: 200 [M-tBu+2]+, Retention time 3.51 min. (condition A).
Quantity
57.9 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CuI
Quantity
156 mg
Type
catalyst
Reaction Step Two
Name
2-ethyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Quantity
92.7 mg
Type
reactant
Reaction Step Three
Quantity
3.3 mL
Type
solvent
Reaction Step Three
Quantity
0.82 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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